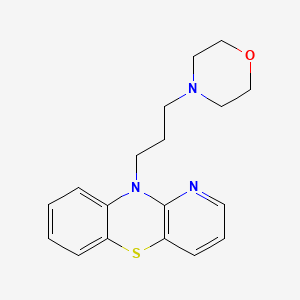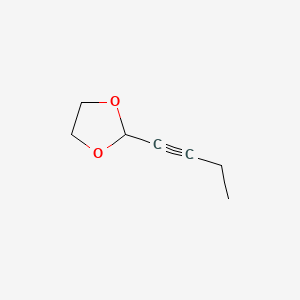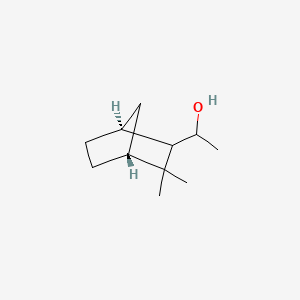
4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) is a heterocyclic organic compound Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a suitable amine with an α,β-unsaturated carbonyl compound, followed by cyclization and methoxylation steps. Reaction conditions such as temperature, solvent, and catalysts would need to be optimized for maximum yield.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high purity and yield. This might include continuous flow synthesis, use of robust catalysts, and efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolone derivatives or heterocyclic compounds with similar substituents. Examples could be:
- 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propyl)
- 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-butyl)
Uniqueness
The uniqueness of 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy and propenyl groups might confer unique properties, such as increased lipophilicity or specific binding interactions with biological targets.
Properties
CAS No. |
524005-33-2 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methoxy-2-prop-2-enyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H11NO2/c1-3-4-6-7(11-2)5-8(10)9-6/h3,5-6H,1,4H2,2H3,(H,9,10) |
InChI Key |
JSFCDDMCLAIWQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)NC1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


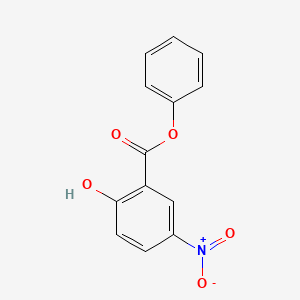
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)

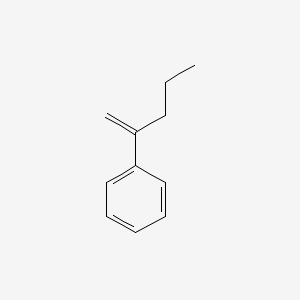

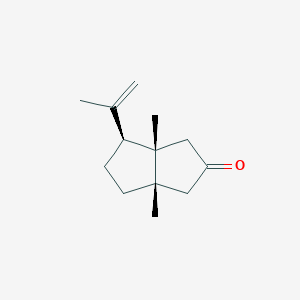
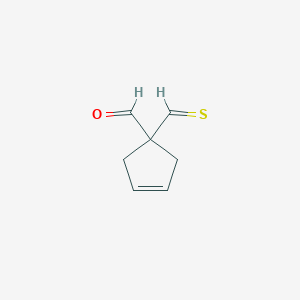
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
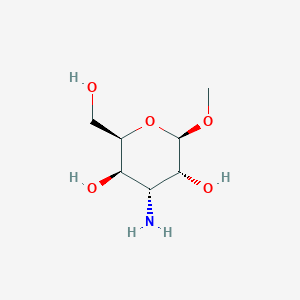
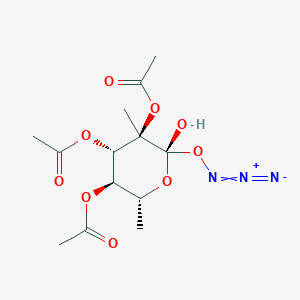
![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
